molecular formula C10H10N2O B14075452 N-[cyano(phenyl)methyl]acetamide CAS No. 39149-34-3

N-[cyano(phenyl)methyl]acetamide

Cat. No.: B14075452
CAS No.: 39149-34-3
M. Wt: 174.20 g/mol
InChI Key: MBNOLOZOQWTWLI-UHFFFAOYSA-N
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Description

N-[cyano(phenyl)methyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of both cyano and acetamide functional groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(phenyl)methyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-[cyano(phenyl)methyl]acetamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of reactions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include alkyl cyanoacetates, aryl amines, and basic catalysts such as triethylamine . Reaction conditions often involve heating and stirring, with or without solvents, depending on the desired product.

Major Products Formed: The major products formed from reactions involving this compound are often heterocyclic compounds. For example, the reaction with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives . Other reactions can produce pyridines, thiophenes, and other heterocyclic structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[cyano(phenyl)methyl]acetamide involves its ability to act as a nucleophile due to the presence of the cyano and acetamide groups. These functional groups enable the compound to participate in various condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems.

Properties

CAS No.

39149-34-3

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-[cyano(phenyl)methyl]acetamide

InChI

InChI=1S/C10H10N2O/c1-8(13)12-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3,(H,12,13)

InChI Key

MBNOLOZOQWTWLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C#N)C1=CC=CC=C1

Origin of Product

United States

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